molecular formula C25H18F6N4O2 B2964842 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796922-71-8

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2964842
CAS No.: 1796922-71-8
M. Wt: 520.435
InChI Key: PNVNDJIJKLNACK-UHFFFAOYSA-N
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Description

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a benzodiazepine core scaffold, a structure class known for its diverse biological activities and presence in pharmacologically active molecules. The structure is further modified with a 3,5-bis(trifluoromethyl)phenyl urea moiety, which is often utilized in medicinal chemistry to influence the compound's potency, metabolic stability, and binding affinity. The specific research applications, biological targets, and detailed mechanism of action for this compound are proprietary and should be obtained from the manufacturer's primary data sheets. Researchers are encouraged to investigate its potential in areas such as targeted protein degradation, enzyme inhibition, or as a molecular probe. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with their institution's safety protocols.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F6N4O2/c1-35-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)33-21(22(35)36)34-23(37)32-17-12-15(24(26,27)28)11-16(13-17)25(29,30)31/h2-13,21H,1H3,(H2,32,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNDJIJKLNACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24F6N2O3C_{24}H_{24}F_6N_2O_3, with a molecular weight of approximately 502.4 g/mol. The structure features a benzodiazepine core modified with trifluoromethyl groups, which are known to influence biological activity through electronic effects.

Biological Activity Overview

Research indicates that compounds containing benzodiazepine structures often exhibit various pharmacological properties, including:

  • Anxiolytic Effects : Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) properties, acting primarily on GABA_A receptors.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS) receptors and potential modulation of neurotransmitter systems. The trifluoromethyl groups may enhance lipophilicity and receptor binding affinity.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that similar benzodiazepine derivatives exhibited significant binding affinity to GABA_A receptors, suggesting that modifications like trifluoromethyl substitutions could enhance efficacy .
    • Another investigation into pyrazole derivatives indicated that structural modifications significantly impacted their anticancer properties .
  • In Vivo Studies :
    • Animal models have been employed to assess the anxiolytic effects of related compounds, showing reduced anxiety-like behaviors in rodent models when treated with these derivatives .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Benzodiazepine Derivative AAnxiolytic
Trifluoromethyl Pyrazole BAnticancer
Isoxazole Analog CAnti-inflammatory

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics due to their lipophilic nature. However, detailed toxicological studies are essential to establish safety profiles for human use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, a comparison with structurally or functionally related molecules is provided below.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 1,4-Benzodiazepine + urea 3,5-bis(trifluoromethyl)phenyl, 5-phenyl, 1-methyl 520.44 High lipophilicity (F6), potential CNS activity, >90% purity
1-(3-Chlorophenyl)-3-(7-nitro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 1,4-Benzodiazepine + urea 3-chlorophenyl, 7-nitro, 5-phenyl 465.87 Enhanced electron-withdrawing effects (NO2), moderate metabolic stability
3-(2-Oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-phenylurea 1,4-Benzodiazepine + urea Unsubstituted phenyl 386.40 Lower lipophilicity, reduced metabolic stability compared to fluorinated analogs
1-Methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one 1,4-Benzodiazepine (unmodified) 1-methyl, 5-phenyl 264.30 Simplified scaffold; lacks urea linkage, limiting hydrogen-bonding capacity

Key Findings:

Trifluoromethyl Groups: The compound’s trifluoromethyl substituents confer superior lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., 3-(2-Oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-phenylurea). Fluorine’s electronegativity also enhances binding affinity to hydrophobic enzyme pockets .

Urea Linkage : The urea moiety differentiates it from simpler benzodiazepines (e.g., 1-Methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one), enabling stronger hydrogen-bond interactions with biological targets, which may improve selectivity.

Phenyl Substitutions : The 5-phenyl group on the benzodiazepine core is conserved across analogs, suggesting its role in maintaining structural integrity or target engagement.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, and how can yield and purity be optimized?

  • Methodology :

  • Use inert atmosphere (e.g., N₂ or Ar) to prevent side reactions with moisture-sensitive intermediates.
  • Employ coupling agents like 2,4,6-collidine for regioselective urea bond formation, as demonstrated in similar trifluoromethylphenyl-urea syntheses .
  • Purify via iterative flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate the product from byproducts .
    • Key Parameters : Reaction time (2–4 hours), solvent choice (dry dichloromethane), and stoichiometric control (1.05 eq of collidine) are critical for ≥60% yield .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodology :

  • 1H/13C/19F NMR : Assign peaks for trifluoromethyl groups (δ ~120–125 ppm in 19F NMR) and benzodiazepine protons (e.g., dihydro-1H signals at δ 3.5–4.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy. For example, a related urea derivative showed m/z 788.3 [M−2HCl+H]+ in ESI-MS .
  • Melting Point and TLC : Validate purity via sharp melting points and consistent Rf values .

Q. How can solubility challenges in polar/nonpolar solvents be addressed for in vitro assays?

  • Methodology :

  • Test co-solvent systems (e.g., DMSO:water gradients or PEG-400 mixtures) to enhance solubility while maintaining compound stability.
  • Use sonication or heating (≤40°C) to disperse aggregates. Avoid prolonged exposure to aqueous buffers to prevent hydrolysis of the urea bond.

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during benzodiazepine-urea bond formation?

  • Methodology :

  • Introduce steric hindrance via bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) to direct coupling to the benzodiazepine’s N3 position .
  • Optimize reaction pH using non-nucleophilic bases (e.g., collidine) to suppress competing pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological targets?

  • Methodology :

  • Synthesize analogs with modifications to:
  • Trifluoromethyl groups : Replace with Cl or Br to assess electron-withdrawing effects.
  • Benzodiazepine core : Vary substituents at the 5-phenyl position to modulate steric interactions.
  • Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to target proteins (e.g., kinases or GPCRs).

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

  • Methodology :

  • Compare DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) with experimental values to identify conformational discrepancies.
  • Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the benzodiazepine ring system .

Q. What protocols ensure stability of the urea moiety under biological assay conditions?

  • Methodology :

  • Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Monitor degradation via HPLC-UV at 254 nm, focusing on urea bond cleavage products.

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